molecular formula C10H15N3O2 B2875830 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide CAS No. 1788842-85-2

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

Cat. No. B2875830
CAS RN: 1788842-85-2
M. Wt: 209.249
InChI Key: AONNVDOIJSOOCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide” is characterized by a pyrimidine ring and the C-N-C(=O)-C group . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The C-N-C(=O)-C group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom and two other carbon atoms .

Scientific Research Applications

Pharmaceutical Drug Development

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide: is a compound that has potential applications in the development of pharmaceutical drugs. It can be used as a building block in the synthesis of more complex molecules with therapeutic properties. For instance, derivatives of this compound have been studied for their role as inhibitors of phosphodiesterase 4 (PDE4), which are effective in treating inflammatory diseases .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reference material for chromatographic analysis. It can help in the identification and quantification of impurities in drug substances, such as Apremilast, where high-performance liquid chromatography (HPLC) methods are developed for the determination of process-related impurities .

Medicinal Chemistry Research

The compound serves as a crucial intermediate in medicinal chemistry research. It is involved in the synthesis and pharmacological study of various bioactive molecules. Researchers can modify the core structure to synthesize new compounds with potential medicinal properties, such as analgesic or anti-inflammatory activities .

properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-15-10-11-6(2)9(7(3)12-10)13-8(4)14/h5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONNVDOIJSOOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

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